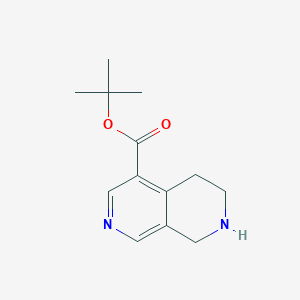

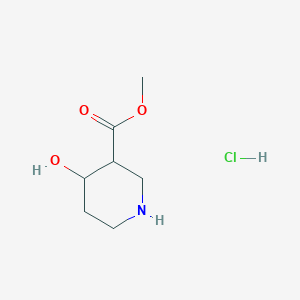

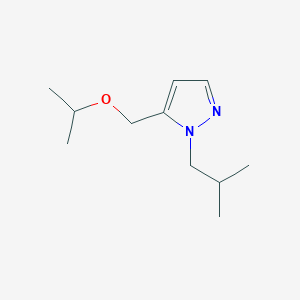

![molecular formula C20H23N5O3S B3008957 5-((4-(((6-环丙基嘧啶-4-基)氧基)甲基)哌啶-1-基)磺酰基)-1H-苯并[d]咪唑 CAS No. 2309604-52-0](/img/structure/B3008957.png)

5-((4-(((6-环丙基嘧啶-4-基)氧基)甲基)哌啶-1-基)磺酰基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a benzo[d]imidazole ring, a sulfonyl group, and a cyclopropylpyrimidinyl moiety, which are common in drug design for various therapeutic targets.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insights into similar synthetic strategies. For instance, the one-pot synthesis of tetrasubstituted imidazoles using β-cyclodextrin-propyl sulfonic acid as a catalyst suggests a method that could potentially be adapted for the synthesis of the benzo[d]imidazole moiety in the target compound . Additionally, the oxidative condensation-cyclization reactions described for the synthesis of fluorescent imidazo[1,5-a]pyridines could inform the synthesis of related heterocyclic structures .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple rings and substituents contributing to its three-dimensional conformation. The presence of a benzo[d]imidazole ring system is known to confer interesting chemical properties and biological activities, as seen in the synthesis of various benzo[d]imidazole derivatives with antioxidant and antimicrobial activities . The cyclopropylpyrimidinyl group could add further rigidity to the molecule, potentially affecting its binding to biological targets.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The sulfonyl group attached to the piperidine ring could be a site for further chemical modifications or play a role in the molecule's interaction with biological targets. The synthesis of pyrimidine derivatives as COX-2 inhibitors provides an example of how such moieties can be crucial for biological activity . The reactivity of the imidazole ring could also be important, as seen in the synthesis of imidazo[4,5-e]-1,2,4-triazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of aromatic systems and heteroatoms suggests it could have significant lipophilicity, which is important for membrane permeability. The compound's solubility, stability, and reactivity would be influenced by the nature and position of its substituents. The papers provided do not directly discuss the physical and chemical properties of the compound , but the synthesis and characterization of similar compounds offer a basis for predicting such properties .

科学研究应用

合成和生物活性

咪唑和嘧啶衍生物的合成:一项研究集中于合成在 3 位取代的新型咪唑[1,2-a]吡啶,旨在寻找潜在的抗分泌和细胞保护性抗溃疡剂。虽然没有观察到显着的抗分泌活性,但一些化合物在实验模型中表现出良好的细胞保护特性,突出了这些结构在胃保护疗法中的潜在治疗应用(Starrett 等人,1989)。

COX-2 抑制剂和抗癌筛选:对包含苯并[d]咪唑衍生物的氰基嘧啶杂合物的研究评估了它们的环氧合酶 (COX-2) 抑制活性。这些化合物显示出有效的活性,并对各种细胞系表现出抗癌潜力,表明它们作为治疗炎症和癌症的治疗剂的前景(Al-Ghulikah 等人,2022)。

抗菌活性:从 6-氨基-1-甲基-2-硫尿嘧啶开始,探索了稠合咪唑并嘧啶的抗菌潜力,并合成了一些化合物。对这些合成的化合物进行了抗菌活性筛选,证明了此类结构在开发新的抗菌剂中的重要性(El-Kalyoubi 等人,2015)。

治疗潜力和作用机制

抗肿瘤和抗菌剂:一项关于噻吩和噻吩并[3,2-d]嘧啶衍生物合成的研究揭示了有效的抗肿瘤和抗菌活性。这些化合物通过其独特的结构,对各种癌细胞系的活性高于标准药物,表明它们作为新型治疗剂的潜力(Hafez 等人,2017)。

抗菌和抗真菌活性:合成了含有咪唑环的新型 1,3,4-恶二唑衍生物,并评估了它们的抗菌活性。这些研究强调了咪唑和恶二唑部分在提高化合物的抗菌和抗真菌功效中的作用,表明了开发新的抗菌药物的潜力(Konda 等人,2011)。

作用机制

Target of Action

Similar compounds have been found to act as potent and selectiveFXR agonists . The Farnesoid X receptor (FXR) plays a crucial role in bile acid synthesis, lipid metabolism, and glucose homeostasis.

Mode of Action

As an FXR agonist, the compound binds to the FXR receptor, activating it. This activation leads to changes in the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .

Biochemical Pathways

Upon activation of the FXR receptor, several biochemical pathways are affected. These include pathways involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR can lead to a decrease in the synthesis and secretion of bile acids, a decrease in triglyceride levels, and an increase in glucose tolerance .

Pharmacokinetics

Similar compounds have shown robust lipid-modulating properties, suggesting good bioavailability .

Result of Action

The activation of the FXR receptor by the compound leads to molecular and cellular effects such as lowering LDL (low-density lipoprotein) and triglycerides while raising HDL (high-density lipoprotein) in preclinical species . These changes can have beneficial effects on conditions like hyperlipidemia and potentially diabetes.

属性

IUPAC Name |

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c26-29(27,16-3-4-17-19(9-16)23-12-21-17)25-7-5-14(6-8-25)11-28-20-10-18(15-1-2-15)22-13-24-20/h3-4,9-10,12-15H,1-2,5-8,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQAYNLAPPGRGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

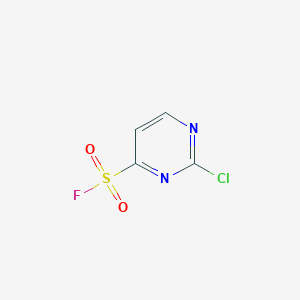

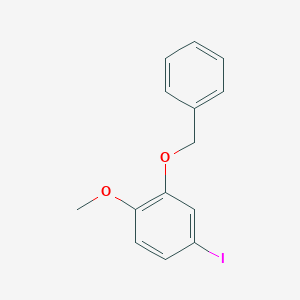

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)

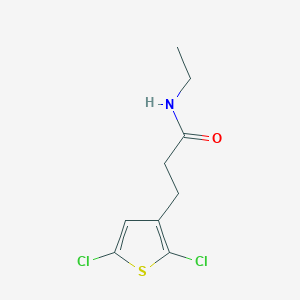

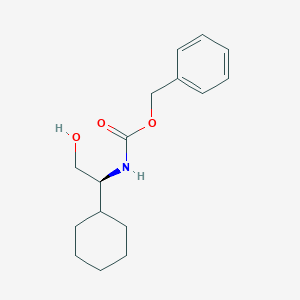

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)

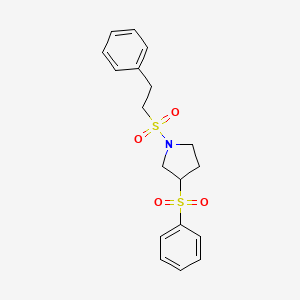

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)

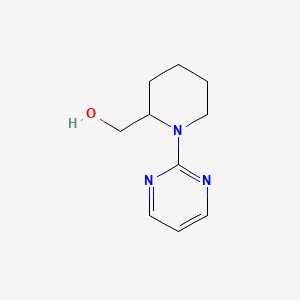

![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)